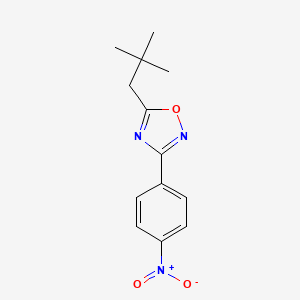

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-13(2,3)8-11-14-12(15-19-11)9-4-6-10(7-5-9)16(17)18/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVCVYMTLJQUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which is generated in situ from a nitro compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-(2,2-dimethylpropyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

The compound 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has shown potential as a pharmacophore in drug discovery:

- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles exhibit significant antimicrobial properties against various pathogens. For instance, compounds with nitrophenyl substitutions have been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.

- Anti-inflammatory Properties : Research has demonstrated that oxadiazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : Certain oxadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. The presence of the nitrophenyl group is believed to enhance their efficacy by inducing apoptosis in cancer cells.

Materials Science

In materials science, this compound is being explored for its electronic properties:

- Fluorescent Materials : The incorporation of 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole into polymer matrices has led to the development of novel fluorescent materials. These materials are useful in organic light-emitting diodes (OLEDs) and photonic devices due to their excellent light-emitting properties.

- Sensors : The compound's ability to undergo specific chemical reactions makes it suitable for developing sensors that can detect changes in environmental conditions or the presence of certain analytes.

Analytical Chemistry

This compound also finds use in analytical applications:

- Chromatography : Its unique chemical properties allow it to be used as a stationary phase or derivatizing agent in chromatographic techniques, enhancing the separation and detection of various compounds.

- Spectroscopic Applications : The distinct spectral features of 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole make it ideal for use in spectroscopic methods such as UV-Vis and fluorescence spectroscopy.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the nitrophenyl group exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Fluorescent Polymer Development

Research conducted at a university laboratory focused on synthesizing a polymer incorporating 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. The resulting material demonstrated enhanced fluorescence under UV light and showed potential for use in OLED applications.

Mechanism of Action

The mechanism of action of 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

A. Substituent Effects at Position 5:

- The nitro group retains strong electron-withdrawing effects, which may enhance electrophilic interactions in biological systems .

- 5-(3-Bromopropyl)-3-(4-R-phenyl)-1,2,4-oxadiazole (R = Br, OMe): Bromopropyl substituents introduce halogenated alkyl chains, which may improve membrane permeability.

B. Substituent Effects at Position 3:

- 5-(4-Nitrophenyl)-2-(4-Chlorophenyl)-1,3,4-Oxadiazole (XIV):

This 1,3,4-oxadiazole isomer replaces the nitro group with a chlorophenyl group at position 2. The chlorine atom provides moderate electron-withdrawing effects, while the 1,3,4-oxadiazole ring alters electronic distribution, leading to distinct CNS depressant activity .

- 3-[4-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazole Derivatives: Substituting nitro with trifluoromethyl (CF₃) maintains electron-withdrawing properties but increases hydrophobicity. For example, 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () shows enhanced metabolic stability due to the cyclopropyl-pyrazolyl group .

Biological Activity

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is , with a molecular weight of 253.28 g/mol. The oxadiazole ring contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity by targeting various enzymes and pathways involved in cancer cell proliferation. The compound's structure allows it to inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer growth and survival.

- Mechanisms of Action :

- Inhibition of telomerase activity.

- Modulation of HDAC and thymidylate synthase activities.

In a study examining the anticancer potential of various oxadiazoles, it was found that derivatives similar to 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole demonstrated cytotoxic effects against several cancer cell lines (e.g., HCC827 and NCI-H358) with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format used .

Antioxidant Activity

Oxadiazoles are also recognized for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, which can prevent oxidative stress-related damage in cells.

- Research Findings :

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of various oxadiazole derivatives against lung cancer cell lines. The results indicated that compounds with a similar structure to 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole showed promising results in reducing cell viability and inducing apoptosis .

- Antioxidant Evaluation : Another investigation focused on the antioxidant potential of synthesized oxadiazoles. The study revealed that modifications at specific positions of the oxadiazole ring significantly enhanced antioxidant activity, suggesting that structural optimization could lead to more potent compounds .

Comparative Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions between substituted precursors. For example, a method analogous to involves reacting a substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride) with a hydroxylamine derivative (e.g., N′-hydroxy-2,2-dimethylpropaneimidamide) in pyridine under reflux. The reaction is driven by dehydrating agents like phosphorus oxychloride (POCl₃) to form the oxadiazole ring . Key steps include:

- Precursor Preparation : Functionalizing the substituents (e.g., nitrophenyl and dimethylpropyl groups) before cyclization.

- Cyclization : Optimized at 110–120°C for 1–3 hours, monitored via TLC .

- Purification : Column chromatography or recrystallization (e.g., using dichloromethane/hexane mixtures) .

Q. How is the compound characterized to confirm its structure and purity?

Characterization relies on spectroscopic and analytical methods:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., nitrophenyl aromatic protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 316.12) .

- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., oxadiazole ring planarity with aromatic substituents, as in ) .

Q. What are the primary biological activities reported for this compound?

While direct data on this specific derivative is limited, structurally related 1,2,4-oxadiazoles exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anti-inflammatory Effects : Inhibition of COX-2 enzymes (IC₅₀ ~10–50 µM in docking studies) .

- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer) through ROS generation .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve synthetic yield?

Key variables include:

- Catalyst Selection : Using POCl₃ vs. PCl₅; POCl₃ reduces side reactions in polar solvents .

- Reaction Solvent : Pyridine enhances nucleophilicity of intermediates, but DMF may improve solubility of bulky substituents .

- Temperature Control : Lower temperatures (80–90°C) minimize decomposition of nitro groups, critical for preserving bioactivity .

- Yield Data : Typical yields range 40–60%; optimization via DOE (Design of Experiments) can increase to ~75% .

Q. How do structural modifications (e.g., nitro group position) affect bioactivity?

Comparative studies on nitrophenyl-substituted oxadiazoles reveal:

- Electron-Withdrawing Effects : The 4-nitro group enhances electrophilicity, improving binding to enzyme active sites (e.g., tyrosine kinases) .

- Steric Considerations : Bulky 2,2-dimethylpropyl groups may hinder activity against intracellular targets but improve pharmacokinetic stability .

- SAR Table :

| Substituent Position | Bioactivity (IC₅₀) | Target |

|---|---|---|

| 4-Nitrophenyl | 12 µM (COX-2) | COX-2 |

| 3-Nitrophenyl | 28 µM (COX-2) | COX-2 |

| 2-Nitrophenyl | >100 µM | — |

Source : Adapted from and .

Q. How can contradictions in biological activity data be resolved?

Discrepancies between in silico predictions (e.g., docking scores) and experimental results (e.g., low IC₅₀) may arise from:

- Solubility Issues : Poor aqueous solubility of nitroaryl derivatives can limit bioavailability. Use surfactants (e.g., Tween-80) or DMSO formulations .

- Off-Target Effects : Validate specificity via siRNA knockdown or competitive binding assays .

- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .

Q. What advanced techniques are used to study its interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Predict binding stability (e.g., RMSD <2 Å over 100 ns simulations) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 5–10 nM for kinase targets) .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å structures) .

Methodological Guidelines

Q. How to design a SAR study for derivatives of this compound?

- Step 1 : Synthesize analogs with systematic substituent variations (e.g., nitro → amino, halogenation).

- Step 2 : Screen against a panel of biological targets (e.g., kinases, bacterial strains).

- Step 3 : Corrogate structural features (logP, H-bond donors) with activity using QSAR models .

Q. What analytical methods resolve crystallographic data discrepancies?

- High-Resolution XRD : Refine unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å for monoclinic systems) .

- Powder XRD : Confirm phase purity; compare experimental vs. simulated patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.